(1S)-2-chloro-1-(thiophen-2-yl)ethan-1-ol
CAS No.:
Cat. No.: VC15795883
Molecular Formula: C6H7ClOS
Molecular Weight: 162.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H7ClOS |
---|---|
Molecular Weight | 162.64 g/mol |
IUPAC Name | (1S)-2-chloro-1-thiophen-2-ylethanol |
Standard InChI | InChI=1S/C6H7ClOS/c7-4-5(8)6-2-1-3-9-6/h1-3,5,8H,4H2/t5-/m1/s1 |
Standard InChI Key | KBXQOVVOIBVNLG-RXMQYKEDSA-N |
Isomeric SMILES | C1=CSC(=C1)[C@@H](CCl)O |
Canonical SMILES | C1=CSC(=C1)C(CCl)O |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
(1S)-2-Chloro-1-(thiophen-2-yl)ethan-1-ol (C₆H₇ClOS) consists of a thiophene ring substituted at the 2-position with an ethanol moiety bearing a chlorine atom on the β-carbon. The (1S) configuration denotes the absolute stereochemistry at the hydroxyl-bearing carbon, which influences its reactivity and biological interactions .
Stereochemical Implications
The S-enantiomer’s configuration is critical for asymmetric synthesis applications. Chirality at C1 creates diastereomeric interactions in catalytic environments, potentially affecting reaction kinetics and product distributions . Computational models suggest that the chlorine atom’s electronegativity induces a dipole moment of approximately 2.1 D, polarizing the C-Cl bond and enhancing electrophilicity at C2 .
Synthetic Methodologies
Retrosynthetic Analysis
Two primary routes emerge for synthesizing this compound:
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Chlorination of (1S)-1-(thiophen-2-yl)ethan-1-ol: Direct substitution of a hydroxyl group with chlorine, though steric hindrance may limit efficiency.
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Asymmetric Reduction of 2-chloro-1-(thiophen-2-yl)ethanone: Enantioselective reduction using catalysts like Corey-Bakshi-Shibata (CBS) or Noyori systems to achieve the desired (1S) configuration .
Experimental Pathways
While no direct synthesis of (1S)-2-chloro-1-(thiophen-2-yl)ethan-1-ol is documented, analogous reactions for thiophene derivatives provide a framework. For example, 1-thiophen-2-yl-ethanone (CAS 88-15-3) undergoes Mannich reactions with dimethylamine hydrochloride and paraformaldehyde under acidic conditions to yield amino ketones . Adapting this, chlorination via SOCl₂ or PCl₃ could introduce the β-chloro substituent post-reduction.
Table 1: Hypothetical Reaction Conditions for Key Steps
Step | Reagents/Conditions | Yield (Theoretical) |
---|---|---|
Ketone Synthesis | Thiophene + Acetyl Chloride, AlCl₃ | 85–90% |
Asymmetric Reduction | CBS Catalyst, BH₃·THF | 70–75% (90% ee) |
Chlorination | SOCl₂, Pyridine, 0°C → RT | 65–70% |
Physicochemical Properties
Spectral Data
Predicted spectroscopic signatures based on structural analogs:
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¹H NMR (CDCl₃): δ 7.20–7.15 (m, 1H, Th-H), 6.95–6.85 (m, 2H, Th-H), 4.50 (q, J = 6.5 Hz, 1H, CH-OH), 3.80 (d, J = 5.0 Hz, 1H, OH), 3.40–3.30 (m, 2H, CH₂Cl).
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IR (cm⁻¹): 3400 (O-H stretch), 2950 (C-H alkane), 680 (C-Cl stretch).
Thermodynamic Parameters
Table 2: Estimated Physical Properties
Property | Value |
---|---|
Molecular Weight | 162.63 g/mol |
Melting Point | 98–102°C |
Boiling Point | 240–245°C (dec.) |
LogP (Octanol-Water) | 1.85 |
Solubility in H₂O | 2.1 mg/mL (25°C) |
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